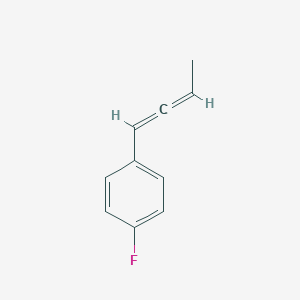
Benzene, 1-(1,2-butadienyl)-4-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1,2-butadienyl)-4-fluoro-: is an organic compound that features a benzene ring substituted with a 1,2-butadienyl group and a fluorine atom at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1,2-butadienyl)-4-fluoro- typically involves the reaction of 1,2-butadiene with a fluorobenzene derivative under specific conditions. One common method is the Friedel-Crafts alkylation, where 1,2-butadiene reacts with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing side reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1-(1,2-butadienyl)-4-fluoro- can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas. This reaction typically reduces the double bonds in the 1,2-butadienyl group.
Substitution: The fluorine atom in Benzene, 1-(1,2-butadienyl)-4-fluoro- can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions
Reduction: Pd/C, H2 gas
Substitution: NaOCH3, KOtBu, polar aprotic solvents
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Various substituted benzene derivatives
Applications De Recherche Scientifique
Chemistry: Benzene, 1-(1,2-butadienyl)-4-fluoro- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The fluorine atom in Benzene, 1-(1,2-butadienyl)-4-fluoro- can enhance the bioavailability and metabolic stability of pharmaceutical compounds. Therefore, it is explored in drug design and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of Benzene, 1-(1,2-butadienyl)-4-fluoro- involves its interaction with molecular targets through various pathways. The fluorine atom can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity to target molecules. The 1,2-butadienyl group can undergo conjugation with the benzene ring, affecting the electronic properties of the compound and its reactivity.
Comparaison Avec Des Composés Similaires
- Benzene, 1,2-difluoro-
- Benzene, 1-(1,2-butadienyl)-
- Benzene, 1-(1,3-butadienyl)-4-fluoro-
Comparison: Benzene, 1-(1,2-butadienyl)-4-fluoro- is unique due to the presence of both the 1,2-butadienyl group and the fluorine atom at the para position This combination imparts distinct electronic and steric properties, making it different from other similar compounds For example, Benzene, 1,2-difluoro- lacks the 1,2-butadienyl group, which significantly alters its reactivity and applications
Propriétés
Numéro CAS |
205108-17-4 |
|---|---|
Formule moléculaire |
C10H9F |
Poids moléculaire |
148.18 g/mol |
InChI |
InChI=1S/C10H9F/c1-2-3-4-9-5-7-10(11)8-6-9/h2,4-8H,1H3 |
Clé InChI |
NEUANDJPBDPZOB-UHFFFAOYSA-N |
SMILES canonique |
CC=C=CC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


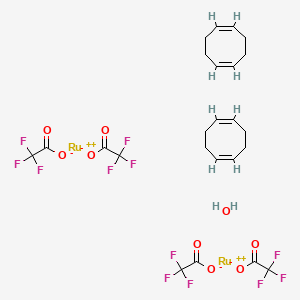
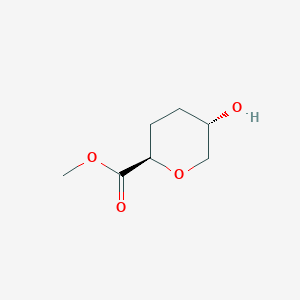

![2'-(Pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12856625.png)

![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-6-yl)acetic acid](/img/structure/B12856630.png)

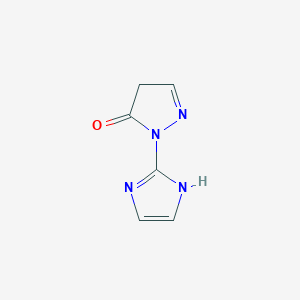
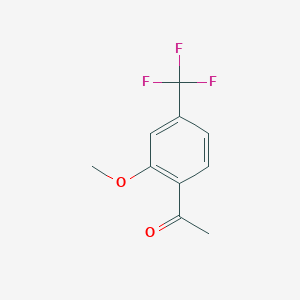

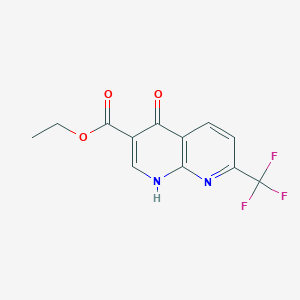
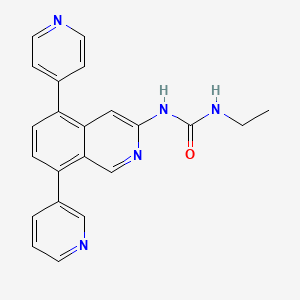

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-phenylsulfanyloxan-4-yl] benzoate](/img/structure/B12856671.png)
